2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
Uniqueness
Compared to similar compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine stands out due to its unique combination of a pyrazole ring and a pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-14-13-15(2)25(24-14)21-22-18(16-9-5-3-6-10-16)20(26(27)28)19(23-21)17-11-7-4-8-12-17/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYIISFCABNYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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